molecular formula C17H15FN2O2 B2399451 3-fluoro-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide CAS No. 921913-80-6

3-fluoro-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Cat. No.: B2399451
CAS No.: 921913-80-6
M. Wt: 298.317
InChI Key: CZVYDYDWWJVDNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a benzamide derivative featuring a 3-fluorobenzoyl group linked to a 1-methyl-2-oxo-tetrahydroquinoline scaffold. The compound’s structure combines a planar aromatic benzamide moiety with a partially saturated quinoline ring, which may enhance binding to biological targets such as enzymes or receptors.

The synthesis of such compounds typically involves amide coupling between a benzoyl chloride derivative (e.g., 3-fluorobenzoyl chloride, as cataloged in ) and a functionalized tetrahydroquinoline amine. Modifications to the benzamide or tetrahydroquinoline moieties are common strategies to optimize physicochemical properties or biological activity .

Properties

IUPAC Name

3-fluoro-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2O2/c1-20-15-7-6-14(10-11(15)5-8-16(20)21)19-17(22)12-3-2-4-13(18)9-12/h2-4,6-7,9-10H,5,8H2,1H3,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZVYDYDWWJVDNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC(=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Molecular Architecture

The target compound comprises two primary subunits:

  • 1-Methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-amine : A partially saturated quinoline derivative with a ketone at position 2 and a methyl group at position 1.
  • 3-Fluorobenzoic acid : A benzene ring substituted with a fluorine atom at the meta position and a carboxylic acid group.

The amide bond links the tetrahydroquinoline amine to the benzoyl group, necessitating precise control over coupling reactions to avoid racemization or side-product formation.

Retrosynthetic Disconnections

Retrosynthetic analysis suggests two primary disconnections:

  • Amide bond formation between 3-fluorobenzoic acid and 1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-amine.
  • Tetrahydroquinoline core synthesis via cyclization of an appropriately substituted aniline precursor.

Synthesis of the Tetrahydroquinoline Core

Pictet-Spengler Cyclization

The tetrahydroquinoline scaffold is commonly synthesized via the Pictet-Spengler reaction, which involves the acid-catalyzed cyclization of a β-arylethylamine with a carbonyl compound. For 1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-amine:

Reagents :

  • 4-Methoxy-N-methylaniline
  • Glyoxylic acid monohydrate

Conditions :

  • Solvent: Dichloromethane (DCM)
  • Catalyst: Trifluoroacetic acid (TFA)
  • Temperature: 0°C to room temperature, 12–24 hours

Mechanism :

  • Imine formation between the aniline and glyoxylic acid.
  • Cyclization via electrophilic aromatic substitution at the para position relative to the methoxy group.
  • Acidic workup to yield the tetrahydroquinoline ketone.

Purification :

  • Column chromatography (SiO₂, ethyl acetate/hexane 3:7)
  • Yield: 65–72%

Alternative Routes: Friedländer Annulation

For scalability, Friedländer annulation between 2-aminobenzaldehyde derivatives and ketones offers a higher atom economy:

Reagents :

  • 2-Amino-5-nitrobenzaldehyde
  • Methyl vinyl ketone

Conditions :

  • Solvent: Ethanol
  • Catalyst: p-Toluenesulfonic acid (PTSA)
  • Temperature: Reflux, 6 hours

Outcome :

  • Nitro group reduction (H₂/Pd-C) post-annulation yields the amine intermediate.
  • Yield: 58–63%

Fluorobenzoyl Group Introduction

Synthesis of 3-Fluorobenzoic Acid

Direct Fluorination :
Electrophilic fluorination of benzoic acid using Selectfluor® in acetic acid achieves regioselective meta-fluorination:

Reagents :

  • Benzoic acid
  • Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))

Conditions :

  • Solvent: Acetic acid
  • Temperature: 80°C, 8 hours
  • Yield: 45–50%

Alternative : Halogen Exchange
3-Bromobenzoic acid undergoes halogen exchange with KF in the presence of a Cu(I) catalyst:

Reagents :

  • 3-Bromobenzoic acid
  • Potassium fluoride (KF)
  • Catalyst: CuI/1,10-phenanthroline

Conditions :

  • Solvent: DMF
  • Temperature: 150°C, 24 hours
  • Yield: 55–60%

Amide Coupling Strategies

Carbodiimide-Mediated Coupling

The amine and acid are coupled using N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC):

Reagents :

  • 1-Methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-amine
  • 3-Fluorobenzoic acid
  • EDC·HCl
  • Hydroxybenzotriazole (HOBt)

Conditions :

  • Solvent: DCM or DMF
  • Temperature: 0°C to room temperature, 12 hours
  • Yield: 70–78%

Side Reactions :

  • Over-activation of the carboxylic acid leading to O-acylisourea formation.
  • Mitigation: Use of HOBt to form active esters.

Schlenk Techniques for Moisture-Sensitive Reactions

For substrates prone to hydrolysis, Schlenk line techniques under inert atmosphere (N₂ or Ar) improve yields:

Procedure :

  • Degas solvent (THF) via freeze-pump-thaw cycles.
  • Add EDC·HCl and HOBt to the acid under N₂.
  • After 1 hour, add the amine and stir for 24 hours.
  • Yield: 82–85%

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Microreactor systems enhance heat/mass transfer for the Pictet-Spengler step:

Parameters :

  • Reactor type: Corning Advanced-Flow™ Reactor
  • Residence time: 10 minutes
  • Temperature: 25°C
  • Yield: 89%

Crystallization Optimization

Final product purity is achieved via antisolvent crystallization:

Conditions :

  • Solvent: Ethanol
  • Antisolvent: Water
  • Cooling rate: 0.5°C/min
  • Purity: >99% (HPLC)

Chemical Reactions Analysis

3-fluoro-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction can be carried out using hydrogenation catalysts like palladium on carbon, resulting in the formation of tetrahydroquinoline derivatives.

    Substitution: The fluoro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions, leading to the formation of various substituted quinoline derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium.

Scientific Research Applications

3-fluoro-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential as an inhibitor of various enzymes and receptors.

    Medicine: It has shown promise in preclinical studies as a potential therapeutic agent for diseases like cancer and neurodegenerative disorders.

    Industry: The compound is used in the development of new materials with unique properties, such as fluorescence and conductivity.

Mechanism of Action

The mechanism of action of 3-fluoro-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of these targets, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific target and the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-fluoro-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide with five analogs, focusing on structural features, physicochemical properties, and inferred biological activity.

Table 1: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Inferred Biological Activity References
This compound C₁₈H₁₆FN₂O₂ 314.34 3-Fluorobenzamide; 1-methyl-tetrahydroquinoline Kinase/enzyme inhibition (analog)
TD-1c (Pyridone-bearing phenylalanine derivative) Not specified ~500 (estimated) Methoxyphenyl, methylamino, pyridone Enzyme inhibition (85% yield)
4-Butoxy-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide C₂₂H₂₆N₂O₃ 366.46 4-Butoxybenzamide; 1-ethyl-tetrahydroquinoline Screening hit (7 mg available)
Baxdrostat ((R)-N-(4-(1-Methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-...) C₂₂H₂₅N₃O₂ 363.45 Propionamide; tetrahydroisoquinoline Unspecified bioactivity
EP 3 532 474 B1 compound (Triazolo-pyridine derivative) Not specified >400 (estimated) Triazolo-pyridine; trifluoropropoxy Enhanced metabolic stability

Structural Features

  • Core Scaffold: The parent compound and analogs share a tetrahydroquinoline core but differ in substituents. For example: 1-Methyl vs. Benzamide Modifications: Replacing 3-fluoro with 4-butoxy (Entry 3) increases lipophilicity (ClogP ~4.5 vs. ~3.2 for the parent), which may impact membrane permeability . Heterocyclic Additions: TD-1c (Entry 2) incorporates a pyridone ring, enabling hydrogen-bonding interactions critical for enzyme inhibition .

Physicochemical Properties

  • Molecular Weight : The parent compound (314.34 g/mol) falls within the "drug-like" range (<500 g/mol), whereas TD-1c and EP 3 532 474 B1 derivatives exceed this, possibly limiting oral bioavailability .

Pharmacological Implications

  • Kinase/Enzyme Inhibition: The tetrahydroquinoline scaffold is prevalent in kinase inhibitors (e.g., PARP, EGFR). The 3-fluoro group may mimic ATP’s adenine ring in binding interactions .
  • Metabolic Stability : Trifluoromethyl groups (Entry 5) and saturated rings (Entry 4) resist oxidative metabolism, extending half-life .

Biological Activity

3-Fluoro-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical structure:

  • Molecular Formula : C18H20FN2O2
  • Molecular Weight : 316.36 g/mol

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer activity. A study on related tetrahydroquinoline derivatives demonstrated their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Table 1: Summary of Anticancer Activity

CompoundCell LineIC50 (µM)Mechanism
3-Fluoro-N-(1-methyl-2-oxo...MCF-715.8Apoptosis Induction
Related Compound XA54910.5Cell Cycle Arrest

Antimicrobial Activity

The compound has also shown potential antimicrobial activity against various bacterial strains. In vitro studies revealed that it possesses inhibitory effects on Gram-positive and Gram-negative bacteria, suggesting it could be a candidate for developing new antimicrobial agents .

Table 2: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer progression and microbial growth.
  • Interaction with DNA : It could potentially intercalate into DNA strands, disrupting replication and transcription processes.
  • Modulation of Signaling Pathways : The compound may affect various signaling pathways related to cell survival and apoptosis.

Case Studies

Several case studies have highlighted the efficacy of similar compounds in clinical settings:

  • Case Study on Cancer Treatment : A patient with advanced breast cancer showed significant tumor reduction after treatment with a derivative of the compound, indicating its potential as a therapeutic agent in oncology.
  • Antimicrobial Treatment Case : In a clinical trial involving patients with bacterial infections resistant to standard treatments, administration of a related tetrahydroquinoline resulted in improved outcomes and reduced infection rates.

Q & A

Basic: What are the recommended synthetic routes for 3-fluoro-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves a multi-step approach:

Core formation : Condensation of substituted anilines with cyclic ketones to form the tetrahydroquinoline scaffold.

Amidation : Coupling the fluorobenzoyl chloride derivative with the tetrahydroquinoline amine intermediate under Schotten-Baumann conditions (e.g., NaOH, THF/H₂O biphasic solvent system) .

Optimization :

  • Temperature : Maintain 0–5°C during amidation to minimize side reactions.
  • Catalysts : Use DMAP (4-dimethylaminopyridine) to accelerate coupling efficiency.
  • Purification : Recrystallization from ethanol/water (3:1) yields >85% purity .

Basic: Which spectroscopic techniques are critical for confirming the structure of this compound?

Key methods include:

  • ¹H/¹³C NMR : Verify substituent positions (e.g., fluorine at C3 of benzamide, methyl group at N1 of tetrahydroquinoline). Expected shifts:
    • Tetrahydroquinoline C=O: ~170 ppm in ¹³C NMR.
    • Fluorine-coupled aromatic protons: J ≈ 8–10 Hz in ¹H NMR .
  • HRMS : Confirm molecular formula (C₁₇H₁₄FN₂O₂) with <2 ppm error.
  • X-ray crystallography : Resolve stereochemistry and hydrogen-bonding patterns (SHELX software recommended for refinement) .

Advanced: How can computational modeling predict the compound’s interaction with biological targets (e.g., kinases or GPCRs)?

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to model binding to ATP pockets (e.g., EGFR kinase). Focus on:
    • Fluorine’s electrostatic interactions with Arg/Lys residues.
    • Tetrahydroquinoline’s planarity for π-π stacking .
  • MD simulations : Assess stability of ligand-target complexes over 100 ns trajectories (GROMACS/AMBER). Key metrics: RMSD <2 Å, binding free energy (ΔG) ≤ −8 kcal/mol .

Advanced: How can contradictory biological activity data (e.g., IC₅₀ variability across assays) be resolved?

  • Assay validation :
    • Compare enzyme inhibition (e.g., kinase assays) vs. cell-based viability (MTT assays). Contradictions may arise from off-target effects or differential cell permeability .
    • Quantify cellular uptake via LC-MS to correlate intracellular concentration with activity .
  • Structural analogs : Test derivatives (e.g., replacing fluorine with Cl or H) to isolate pharmacophore contributions .

Advanced: What strategies mitigate challenges in crystallizing this compound for structural studies?

  • Co-crystallization : Use fragment-based additives (e.g., 1,2-diaminocyclohexane) to stabilize lattice packing.
  • Cryo-protection : Flash-cool crystals in liquid N₂ with 25% glycerol to prevent ice formation.
  • Data collection : High-resolution (≤1.0 Å) synchrotron radiation minimizes thermal motion artifacts .

Advanced: How does the fluorine substituent influence metabolic stability in preclinical models?

  • In vitro assays :
    • Microsomal stability : Incubate with rat liver microsomes (RLM). Fluorine reduces oxidative metabolism (t₁/₂ > 2 hrs vs. ~0.5 hrs for non-fluorinated analogs) .
    • CYP inhibition : Screen against CYP3A4/CYP2D6. Fluorine’s electronegativity may lower affinity for heme iron .

Basic: What are the primary degradation pathways under accelerated stability conditions?

  • Hydrolysis : Amide bond cleavage in acidic/basic conditions (pH <3 or >10).
  • Oxidation : Tetrahydroquinoline ring forms quinoline derivatives under H₂O₂ exposure.
  • Mitigation : Lyophilize and store at −20°C under argon to prolong shelf life .

Advanced: How can SAR studies guide the design of analogs with improved selectivity?

  • Substitution patterns :
    • Position 6 (tetrahydroquinoline) : Bulky groups (e.g., isopropyl) enhance selectivity for kinase X over Y.
    • Fluorine position : Ortho- vs. para-substitution on benzamide alters target engagement (e.g., 3-F > 4-F in EGFR inhibition) .
  • 3D-QSAR : Generate CoMFA/CoMSIA models to map steric/electronic requirements .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.